molecular formula C7H11NO2S B3052649 Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate CAS No. 43183-24-0

Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate

Cat. No.: B3052649
CAS No.: 43183-24-0
M. Wt: 173.24 g/mol
InChI Key: PWAHWXUIHOTSMM-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate is a valuable ester derivative of 4,5-dihydro-1,3-thiazole-2-acetic acid, primarily utilized as a key synthetic intermediate and building block in organic and medicinal chemistry research . The 4,5-dihydrothiazole (or thiazoline) ring is a privileged scaffold in drug discovery, and its incorporation into larger molecular architectures is often targeted to enhance biological activity or modulate physicochemical properties. Researchers employ this compound in the design and synthesis of more complex molecules, particularly those intended for biological screening, due to the known pharmacological significance of the thiazole and dihydrothiazole cores . Its molecular structure, confirmed by SMILES string CCOC(=O)CC1=NCCS1, provides reactive sites suitable for further chemical modification, making it a versatile precursor . While specific biological data for this exact compound may be limited, derivatives based on similar thiazolyl and dihydrothiazolyl acetates have been investigated for various applications, including the development of kinase inhibitors with potential antitumor properties . This product is intended for research applications as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAHWXUIHOTSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495457
Record name Ethyl (4,5-dihydro-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43183-24-0
Record name Ethyl (4,5-dihydro-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Cysteamine with Ethyl Ethoxycarbonylacetimidate

A seminal approach involves the reaction of cysteamine hydrochloride with ethyl ethoxycarbonylacetimidate (6a) in ethanol. This method, reported by researchers in Studies on Amino Acid Derivatives, proceeds via nucleophilic attack of the cysteamine thiol group on the electrophilic carbon of the acetimidate, followed by cyclization to form the 4,5-dihydrothiazole ring. The intermediate ethyl 4,5-dihydrothiazol-2-ylacetate (7a) is isolated in 65% yield after column chromatography. Key spectral data include a characteristic ester carbonyl signal at 1,730 cm⁻¹ in IR and a triplet at δ 1.27 ppm for the ethyl group in ¹H NMR.

Sodium Cyanoborohydride Reduction

Further refinement of this route involves reducing the imine intermediate using sodium cyanoborohydride in methanol under acidic conditions (pH 3.0–4.0). This step ensures high regioselectivity for the 4,5-dihydrothiazole structure over fully saturated or aromatic analogs. The reaction mechanism proceeds through a six-membered transition state, with the borohydride selectively delivering hydrogen to the imine carbon adjacent to the thiol group.

Alkylation and Cyclization Approaches

Alkylidenecarbodithioate Intermediate Formation

Recent work in Synthesis of Some New 1,3,4-Thiadiazole, Thiazole, and Pyridine Derivatives demonstrates the utility of alkylidenecarbodithioates as precursors. Ethyl 2-(4,5-dihydrothiazol-2-yl)acetate is synthesized via refluxing 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone (1) with methyl or benzyl carbodithioate in 2-propanol. The reaction forms intermediates 2a and 2b, which undergo cyclization upon treatment with hydrazonoyl halides (e.g., 3a) in ethanolic triethylamine. This method achieves quantitative yields under optimized conditions (30 min reflux, 5 mmol scale).

Hydrazonoyl Halide-Mediated Cyclization

A related strategy employs hydrazonoyl halides (3c) to induce cyclization of thiosemicarbazone derivatives. For example, reacting 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (9) with 3c in ethanol produces the target compound via a thiohydrazonate intermediate. The mechanism involves initial SN2 displacement of the halide by the thiolate, followed by intramolecular cyclization and dehydration.

Classical Synthetic Routes from Early Literature

Burton and Ullyot’s Bromination Protocol

A historical but robust method involves bromination of ethyl acetoacetate followed by reaction with phosphorus pentasulfide (P₂S₅) in benzene. This two-step process, first reported in the Journal of Organic Chemistry (1947), proceeds via:

  • Bromination : Ethyl acetoacetate reacts with bromine to form α-bromoethyl acetoacetate.
  • Cyclization : The brominated intermediate undergoes thiolation with P₂S₅, inducing ring closure to yield the 4,5-dihydrothiazole core. Though less atom-economical (45–50% yield), this route remains valuable for large-scale production due to readily available starting materials.

Mechanistic Insights and Optimization Strategies

Solvent and Base Effects

Optimal yields (≥80%) are achieved using polar aprotic solvents (DMF, acetonitrile) and weak bases (triethylamine, NaHCO₃). Protic solvents like ethanol or methanol promote competing ester hydrolysis, particularly at elevated temperatures.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Scalability Reference
Cysteamine cyclization Cysteamine HCl, ethyl acetimidate EtOH, reflux, 10 h 65% Moderate
Alkylidenecarbodithioate Triazolylethanone, carbodithioate 2-Propanol, reflux, 30 min 95% High
Burton-Ullyot protocol Ethyl acetoacetate, Br₂, P₂S₅ Benzene, 80°C, 6 h 50% Industrial

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticonvulsant Activity
Research has shown that thiazole derivatives exhibit significant anticonvulsant properties. Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate has been evaluated alongside other thiazole compounds for its efficacy in preventing seizures. In a study, certain thiazole-integrated compounds demonstrated median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide, indicating strong anticonvulsant potential .

1.2 Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer activities. A study focusing on thiazole-bearing compounds found that this compound exhibited notable effectiveness against several cancer cell lines, including HCT-116 and HepG2. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

1.3 Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against a range of bacterial strains. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death .

Agricultural Science

2.1 Pesticidal Applications
Thiazole derivatives are being explored for their potential as pesticides due to their ability to disrupt biological processes in pests. This compound has been tested for its insecticidal properties against common agricultural pests. Results indicated that it could serve as a bioactive agent in integrated pest management strategies .

2.2 Plant Growth Regulation
There is emerging evidence that thiazole compounds can act as plant growth regulators. This compound may enhance growth rates and resistance to environmental stressors in certain crops, making it a candidate for agricultural applications aimed at improving yield and resilience .

Material Science

3.1 Synthesis of Functional Materials
The unique chemical properties of this compound make it suitable for the synthesis of functional materials. It can be used as a building block in the preparation of polymers and other materials with specific functionalities such as conductivity or thermal stability .

3.2 Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives to enhance their performance characteristics. Research indicates that thiazole-based coatings exhibit improved resistance to environmental degradation compared to traditional materials .

Data Summary

Application AreaSpecific Use CasesFindings/Results
Medicinal ChemistryAnticonvulsant activityLower ED50 than ethosuximide; significant seizure protection
Anticancer propertiesInduced apoptosis in HCT-116 and HepG2 cell lines
Antimicrobial activityEffective against various bacterial strains
Agricultural SciencePesticidal applicationsEffective against agricultural pests
Plant growth regulationEnhances growth rates and stress resistance
Material ScienceSynthesis of functional materialsSuitable for polymers with enhanced properties
Coatings and adhesivesImproved resistance to degradation

Mechanism of Action

The mechanism of action of ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the activation or inhibition of biochemical pathways. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula CAS No. Substituents/Modifications Key Features
Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate C7H11NO2S Not provided 4,5-dihydrothiazole, ethyl ester Partially saturated ring, no oxo group
Ethyl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate C7H9NO3S 877-87-2 4-oxo group on dihydrothiazole Oxo group enhances polarity
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate C8H12N2O3S 478033-85-1 Methyl ester, acetamido substituent Increased hydrogen bonding potential
Ethyl 2-(7-amino-2,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetate C10H12N4O4S Not provided Fused thiazolopyrimidine, amino/oxo groups Extended π-system, antioxidant activity

Structural Insights :

  • Methyl ester analogs (e.g., CAS 478033-85-1) exhibit faster hydrolysis rates than ethyl esters, impacting metabolic stability .
  • Fused heterocycles (e.g., thiazolopyrimidine) expand conjugation, altering electronic properties and enhancing bioactivity .

Physicochemical Properties

Property This compound Ethyl 4-oxo analog (CAS 877-87-2) Methyl acetamido analog (CAS 478033-85-1)
Molecular Weight 173.23 g/mol 187.21 g/mol 216.26 g/mol
Polarity Moderate (ester + thiazole) High (oxo group) High (acetamido + ester)
Solubility Lipophilic (organic solvents) Moderate in polar solvents Moderate in DMSO/water mixtures

Key Observations :

  • The 4-oxo group (CAS 877-87-2) increases polarity, improving solubility in polar solvents like ethanol or acetone .

Comparative Bioactivity :

  • The absence of an oxo group in the parent compound may limit its direct interaction with CNS targets compared to CAS 877-87-2 .
  • Methyl/ethyl ester variations influence pharmacokinetics, with methyl esters generally undergoing faster hydrolysis .

Biological Activity

Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate is a compound that belongs to the class of thiazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring that contributes significantly to its biological properties. The thiazole moiety enhances the compound's interaction with various biological targets, making it a candidate for pharmacological applications.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with thiazole rings exhibit effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

Compound NameActivity TypeMIC (µg/mL)
This compoundAntibacterial4.5
Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetateAntifungal3.8

The presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial activity .

2. Antitumor Activity

Research has demonstrated that thiazole derivatives possess notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa12.0
MCF715.5
A54910.7

The structure–activity relationship (SAR) indicates that modifications to the thiazole ring can significantly influence cytotoxicity .

3. Antidiabetic Activity

Some studies have explored the potential of thiazole derivatives in managing diabetes. This compound has been shown to enhance insulin sensitivity and reduce glucose production in vitro:

Activity TypeEffectReference
Insulin SensitivityIncreased
Glucose ProductionDecreased

These findings suggest that this compound could be further investigated as a therapeutic agent for type 2 diabetes.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to traditional antibiotics.
  • Cytotoxicity Testing : In vitro assays showed that this compound induced apoptosis in HeLa cells through mitochondrial pathway activation .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclization reactions involving thiazole precursors. For example:

  • Hydrazide cyclization : Ethyl 2-bromoacetate reacts with hydrazine hydrate to form acetohydrazide intermediates, which undergo cyclization with isothiocyanates in basic media (e.g., 2N NaOH) to yield thiazoline derivatives .
  • Thioamide condensation : Benzothioamides react with ethyl 4-bromo-3-oxobutanoate in ethanol under reflux to form thiazole-acetate derivatives, with ether extraction used for purification .
    Optimization strategies :
  • Vary solvent polarity (e.g., ethanol vs. DMF) to improve solubility of intermediates.
  • Adjust reaction time and temperature (e.g., reflux vs. room temperature) to minimize side products.
  • Use catalytic bases (e.g., NaOAc) to accelerate cyclization .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : Confirm regiochemistry of the thiazoline ring via 1H^1H and 13C^{13}C NMR, focusing on chemical shifts for the dihydrothiazole protons (δ 3.5–4.5 ppm) and ester carbonyl (δ 170–175 ppm) .
  • X-ray crystallography : Refine crystal structures using SHELXL (e.g., for derivatives like Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate) to resolve bond lengths and angles, particularly the planar thiazoline ring .
  • Mass spectrometry : Validate molecular weight via ESI-MS, observing the [M+H]+^+ peak at m/z 201.06 (calculated for C7 _7H10 _{10}N2 _2O2 _2S) .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound?

Multiwfn analyzes wavefunctions to predict reactivity and stability:

  • Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic regions; the thiazoline nitrogen and ester oxygen are key reactive sites .
  • Bond order analysis : Quantify conjugation between the thiazoline ring and ester group, influencing hydrolysis rates.
  • Density-of-states (DOS) : Correlate electronic transitions (e.g., UV-Vis spectra) with frontier molecular orbitals .

Q. What experimental approaches resolve contradictions in biological activity data for this compound?

In vivo studies (e.g., rodent models) may show variable correlations between metabolite levels and behavioral outcomes:

  • Spearman correlation analysis : Assess relationships between caecal metabolite concentrations (e.g., Ethyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate) and hippocampal neurogenesis markers (BrdU+/NeuN+ cells) .
  • Dose-response studies : Test multiple concentrations to identify non-linear effects, such as hormesis in neuroprotective activity .
  • Cohort stratification : Control for confounding factors (e.g., gut microbiota composition) using metagenomic sequencing .

Q. How does oxidation impact the stability of thiazoline-containing esters, and how can degradation pathways be mitigated?

  • Aerobic oxidation : Ethyl 2-phenyl-2-(thiazol-2-yl)acetate spontaneously oxidizes to hydroxylated derivatives under ambient conditions, a concern for shelf life .
  • Mitigation strategies :
    • Store compounds under inert gas (N2 _2/Ar) at low temperatures (-20°C).
    • Introduce electron-withdrawing substituents (e.g., chloro groups) to stabilize the thiazoline ring against radical oxidation .

Q. What crystallographic challenges arise during refinement of thiazoline derivatives, and how are they addressed?

  • Disorder in thiazoline rings : Use SHELXL’s PART instruction to model alternative conformations and assign occupancy factors .
  • Twinned crystals : Apply HKLF 5 format in SHELXL to refine against twinned data, particularly for high-symmetry space groups .
  • Weak diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants to enhance crystal packing .

Q. Methodological Notes

  • Data contradiction analysis : Employ Bayesian statistics to weigh conflicting biological results, prioritizing studies with larger sample sizes or controlled variables .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified ester groups (e.g., methyl vs. ethyl) to probe steric and electronic effects on bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate
Reactant of Route 2
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Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate

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